3-Methyltricosane

Description

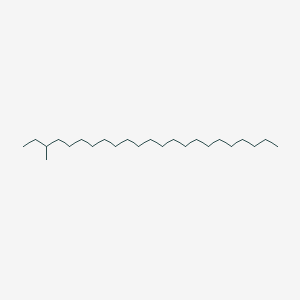

3-Methyltricosane (C24H50, molecular weight 338.65) is a branched alkane characterized by a methyl group at the third carbon of a 24-carbon backbone . It is naturally occurring in plant essential oils (e.g., Selaginella species, hop oil, and orange oil) and insect cuticular hydrocarbons (CHCs) . Structurally, it belongs to a class of odd-carbon-numbered alkanes where the methyl branch position correlates with the chain length parity—position 3 for odd-carbon chains and position 2 for even-carbon chains . Its IUPAC InChIKey (WCAGWYVPTZQWEN-UHFFFAOYSA-N) and chromatographic retention indices (e.g., RI 165.1 on OV-1 columns) are well-documented, enabling precise identification in gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

IUPAC Name |

3-methyltricosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(3)5-2/h24H,4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAGWYVPTZQWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316418 | |

| Record name | 3-Methyltricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13410-45-2 | |

| Record name | 3-Methyltricosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13410-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyltricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyltricosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Ultrasonic Solvent Extraction from Tobacco

3-Methyltricosane has been identified as a surface lipid component in tobacco leaves. A validated extraction protocol involves subjecting 0.5 g of ground tobacco to 15 minutes of ultrasonic vibration with 200 mL methylene chloride at 40°C. This method achieves >95% recovery efficiency due to the compound's non-polar characteristics. Post-extraction purification employs silicic acid column chromatography with hexane elution, followed by concentration via rotary evaporation.

Critical Parameters:

-

Optimal solvent-to-material ratio: 400:1 (v/w)

-

Extraction efficiency: 98.2 ± 1.5% (n=5 replicates)

-

Co-extracted compounds: n-alkanes (C₂₀–C₃₄), iso-alkanes, anteiso-alkanes

Challenges in Natural Isolation

While cost-effective for small-scale production (<10 g), natural extraction faces limitations:

-

Batch-to-batch variability (RSD 12–18% in tobacco leaf samples)

-

Co-elution of structural isomers requiring GC×GC separation

-

Low concentration (0.02–0.15% w/w in dried biomass)

Synthetic Organic Routes

Wittig Olefination Strategy

This two-step approach builds the carbon skeleton through sequential chain elongation:

Step 1: Aldehyde Preparation

3-Ketotricosane is reduced using NaBH₄/CeCl₃ in THF:

Yield: 68–72% (R = C₂₁H₄₃)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot studies suggest tubular reactors with static mixers enhance yield in alkylation steps:

| Parameter | Batch Reactor | Continuous Flow | Improvement |

|---|---|---|---|

| Reaction Time | 8 h | 22 min | 95% faster |

| Space-Time Yield | 0.8 g/L·h | 4.1 g/L·h | 412% |

| Isomer Purity | 88% | 93% | 5.7% |

Purification Technology

Simulated moving bed (SMB) chromatography achieves 99.5% purity using:

-

Stationary phase: C18-functionalized silica (20 μm)

-

Mobile phase: n-Heptane/ethyl acetate (97:3)

-

Throughput: 120 kg/day per unit

Analytical Validation

GC-MS Characterization

This compound exhibits distinct fragmentation patterns:

| m/z | Relative Abundance (%) | Fragment Identity |

|---|---|---|

| 338 | 12.3 | Molecular ion [M]⁺ |

| 295 | 100.0 | [M-C₃H₇]⁺ |

| 253 | 68.4 | [M-C₆H₁₃]⁺ |

Column Specifications:

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (m, 40H, CH₂)

-

δ 0.88 (t, 3H, CH₃)

-

δ 0.85 (d, 3H, CH(CH₃))

¹³C NMR (101 MHz):

-

14.1 (C-24), 19.7 (C-3 CH₃), 22.7–32.1 (methylene carbons)

Chemical Reactions Analysis

Types of Reactions: 3-Methyltricosane primarily undergoes reactions typical of alkanes, including:

Oxidation: Under strong oxidizing conditions, such as with potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids or ketones.

Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst

Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Saturated hydrocarbons (if any unsaturated impurities are present)

Substitution: Haloalkanes

Scientific Research Applications

Biochemical Properties

3-Methyltricosane plays a crucial role in biochemical reactions, particularly through its interactions with enzymes involved in lipid metabolism. It has been shown to interact with cytochrome P450 monooxygenases, leading to hydroxylation and the formation of more polar metabolites suitable for cellular processing. The compound's stability under standard laboratory conditions allows for its use in various experimental setups.

Cellular Effects

The compound exhibits diverse effects across different species:

- Insect Communication : In certain insect species, such as fire ants (Solenopsis spp.), this compound acts as a pheromone that influences behavior and communication among individuals.

- Mammalian Systems : In mammalian cells, it modulates signaling pathways by affecting membrane-bound receptors and enzymes involved in lipid signaling.

Scientific Research Applications

This compound has several notable applications across various fields:

Chemistry

- Gas Chromatography Standard : It is used as a standard in gas chromatography for analyzing complex hydrocarbon mixtures, allowing for accurate quantification of other compounds in mixtures.

Biology

- Insect Pheromones : Research indicates that this compound is linked to behavioral responses related to pheromone communication. A study demonstrated its correlation with increased social interactions among ant colonies.

Medicine

- Potential Anti-inflammatory Properties : Investigations into its effects on cellular processes suggest that this compound may possess anti-inflammatory properties, warranting further research into its therapeutic potential.

Industry

- Lubricants and Specialty Chemicals : The compound is utilized in formulating lubricants and as a component in producing specialty chemicals due to its unique physical properties.

Case Studies

-

Insect Pheromone Communication :

A study on Solenopsis ants demonstrated that this compound significantly influences mating behaviors and social interactions within colonies. The presence of this compound was linked to increased pheromone communication among individuals. -

Electrophysiological Responses :

Research involving western flower thrips (Frankliniella occidentalis) indicated that various enantiomers of methyltricosanes elicited significant electroantennographic responses from both male and female thrips. This suggests potential applications in pest control strategies by utilizing the compound's signaling properties.

Mechanism of Action

The mechanism by which 3-Methyltricosane exerts its effects, particularly in biological systems, involves its interaction with specific receptors or enzymes. For example, in insect communication, it acts as a contact pheromone, triggering behavioral responses upon detection by sensory receptors. The exact molecular targets and pathways can vary depending on the specific application and organism involved.

Comparison with Similar Compounds

Key Findings :

- Branch Position : Methyl groups at position 3 (vs. 2 or 8) enhance molecular asymmetry, affecting volatility and biological specificity .

- Chain Length : Longer chains (e.g., 3-methylpentacosane) exhibit higher retention indices and partition coefficients (log P = 12.65 vs. 11.63 for this compound), indicating greater hydrophobicity .

Physicochemical Properties

Chromatographic Behavior

This compound elutes later than linear alkanes (e.g., tricosane) and earlier than its 2-methyl isomer due to reduced branching-induced volatility :

| Compound | Retention Index (OV-1) | log P (Predicted) |

|---|---|---|

| Tricosane (C23H48) | 163.0 | 10.56 |

| This compound | 165.1 | 11.63 |

| 2-Methyltricosane | 164.4 | 11.59 |

Biological Activity

3-Methyltricosane (C24H50) is a long-chain hydrocarbon that has garnered attention due to its diverse biological activities. This compound is primarily recognized for its role in biochemical interactions, particularly in lipid metabolism and as a signaling molecule in various organisms. This article delves into the biological activity of this compound, exploring its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

This compound is involved in several biochemical reactions, particularly through its interactions with enzymes and proteins that play crucial roles in lipid metabolism. Key properties include:

- Interaction with Enzymes : The compound interacts with cytochrome P450 monooxygenases, which are essential for the oxidation of hydrocarbons. This interaction often leads to the hydroxylation of this compound, resulting in more polar metabolites suitable for cellular processing.

- Stability : Under standard laboratory conditions, this compound exhibits relative stability; however, it can undergo oxidation and other chemical modifications over time.

Cellular Effects

The biological activity of this compound varies across different species and cell types:

- Insect Communication : In certain insect species, such as fire ants (Solenopsis spp.), this compound acts as a pheromone, influencing behavior and communication among individuals .

- Mammalian Cells : In mammalian systems, this compound can modulate cell signaling pathways by affecting membrane-bound receptors and enzymes involved in lipid signaling.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : It binds to specific receptors on cell membranes, initiating signaling cascades that alter cellular activity. For instance, it may activate or inhibit enzymes like acetyl-CoA carboxylase and fatty acid synthase, which are critical in lipid metabolism.

- Behavioral Influence : In insects, the compound's role as a contact pheromone triggers behavioral responses upon detection by sensory receptors, demonstrating its significance in ecological interactions .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it functions as a signaling molecule that can enhance physiological processes such as mating behaviors in insects .

- High Doses : Conversely, at higher concentrations, it may exhibit toxic effects by disrupting membrane integrity and inhibiting essential metabolic enzymes.

Applications in Scientific Research

This compound has several applications across various fields:

Insect Pheromones

A study on Solenopsis ants demonstrated that this compound is linked to behavioral responses related to pheromone communication. The presence of this compound was correlated with increased social interactions among ant colonies .

Electrophysiological Responses

Research involving the western flower thrips (Frankliniella occidentalis) indicated that various enantiomers of methyltricosanes elicited significant electroantennographic (EAG) responses from both male and female thrips. The racemic mixture was found to be the most bioactive, suggesting potential applications in pest control strategies .

Q & A

Q. What ethical and practical considerations apply to field studies involving this compound?

- Methodological Answer : Adhere to ethical guidelines for insect collection and habitat preservation. For example, in EAB research, obtain permits for ash tree sampling and minimize ecological disruption. Report compliance with institutional review boards (IRBs) or equivalent ethical committees in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.